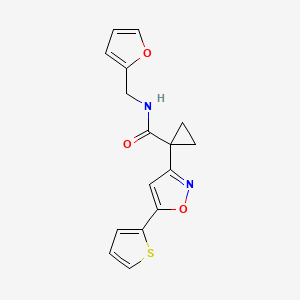

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide

説明

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a cyclopropane-carboxamide derivative featuring a furan-2-ylmethyl substituent and a 5-(thiophen-2-yl)isoxazol-3-yl moiety. The compound’s structure combines aromatic heterocycles (furan, thiophene, and isoxazole) with a strained cyclopropane ring, which may influence its physicochemical properties and biological activity.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-15(17-10-11-3-1-7-20-11)16(5-6-16)14-9-12(21-18-14)13-4-2-8-22-13/h1-4,7-9H,5-6,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFKWSLNTMNEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C16H14N2O3S

- Molecular Weight : 314.36 g/mol

- CAS Number : 1286710-40-4

The compound features a unique structure that combines furan, thiophene, and isoxazole moieties, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds with isoxazole and thiophene structures possess significant anticancer activity. A study demonstrated that derivatives of isoxazole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the inhibition of the PI3K/Akt/mTOR pathway has been noted in several isoxazole derivatives, suggesting that N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide may exhibit similar effects .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Isoxazole derivatives have been reported to possess activity against various bacterial strains. In vitro studies indicated that N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, impacting cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce oxidative stress in cancer cells, leading to apoptosis .

Study 1: Anticancer Activity

A study published in Pharmaceutical Research explored the anticancer properties of various isoxazole derivatives. It was found that compounds similar to N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

In another study published in Journal of Medicinal Chemistry, researchers tested a series of isoxazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activities of Related Compounds

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cyclopropanecarboxamides. Below is a comparative analysis with key analogues:

Key Observations

Substituent Diversity: The target compound incorporates thiophene and isoxazole heterocycles, which are electron-rich and may enhance π-π stacking or hydrogen-bonding interactions compared to simpler phenyl or pyridine groups in analogues like inabenfide .

Synthetic Pathways :

- Synthesis of related cyclopropanecarboxamides (e.g., ) involves coupling reactions using reagents like HATU and DIPEA in polar aprotic solvents (e.g., N,N'-DMF), followed by HPLC purification . Similar methods may apply to the target compound.

Biological Relevance: Cyprofuram (a structural analogue) acts as a fungicide, suggesting that the target compound’s heterocyclic motifs (thiophene, isoxazole) could confer pesticidal or antifungal properties .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。